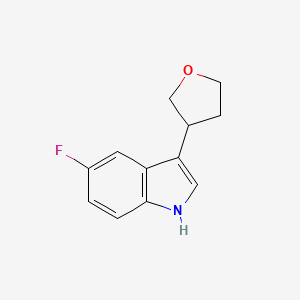

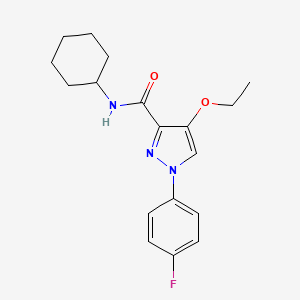

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

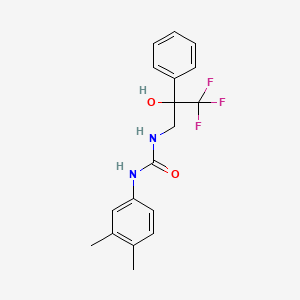

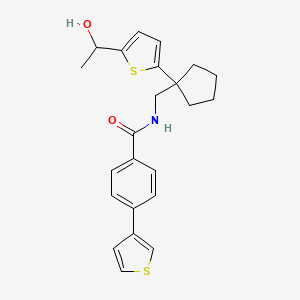

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Process Development and Synthesis

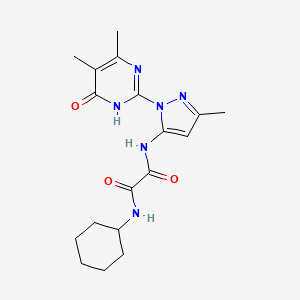

5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound structurally related to 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, was developed for its potential antidepressant properties. The synthesis involved optimizing a Fischer indole synthesis and other steps for large-scale preparation without chromatography (Anderson et al., 1997).

Radiopharmaceutical Development

A simplified one-step method for the synthesis of [(18) F]T807, a radiopharmaceutical for imaging paired helical filaments of tau, showcases the relevance of fluorine-18 labeled compounds in clinical applications. This study highlights the broad applicability of such methodologies in clinical production (Shoup et al., 2013).

Molecular Dynamics and Theoretical Studies

Tegafur, a derivative related to 5-Fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4 (1H,3H)-dione, has been analyzed for its geometries and vibrational dynamics using density functional theory. This research provides insights into the molecular electrostatic potential surfaces and other properties, contributing to a better understanding of its selectivity and activity as a prodrug over 5-fluoro-uracil (Prasad et al., 2010).

Fluorine's Role in Organic Synthesis

The incorporation of fluorine into hetero- and carbocycles demonstrates the significant impact of fluorine on organic synthesis, particularly in the disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes. This research underlines the critical role of vinylic fluorines in these cyclizations (Ichikawa et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds have been found to act as agonists for gpbar1 .

Mode of Action

Related compounds have been suggested to work as anticoagulants through various mechanisms of action .

Pharmacokinetics

Molecular dynamics simulations can provide insights into these properties .

Result of Action

Related compounds have been found to exhibit potent fxa-inhibiting effect and anticoagulant effect .

Propiedades

IUPAC Name |

5-fluoro-3-(oxolan-3-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-9-1-2-12-10(5-9)11(6-14-12)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQACPEPZMKGXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CNC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)

![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)

![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)

![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)